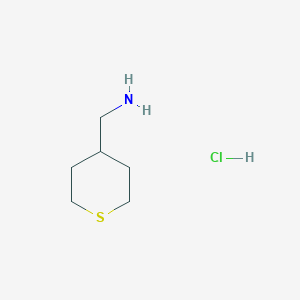

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 950603-21-1 . It has a linear formula of C6H14CLNS and a molecular weight of 167.7 .

Synthesis Analysis

The synthesis of similar compounds often involves the use of lithium aluminum hydride (LiAlH4) in a Schlenk flask . The compound is added to tetrahydrofuran (THF) at 0°C and stirred for several minutes . Then, an ester is added dropwise over a period of 10 minutes . Once the alcohol is fully formed (as indicated by TLC analysis), the suspension is stirred for an additional 20 minutes .Molecular Structure Analysis

The InChI code for “(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride” is 1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride” has a molecular weight of 167.7 . It has a linear formula of C6H14CLNS .Scientific Research Applications

Improved Synthesis of Antidepressants

- Synthesis in Pharmaceuticals: (Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride plays a role in the synthesis of antidepressants, such as sertraline hydrochloride. A novel industrial synthesis method using this compound as an intermediate has been developed, offering advantages in purity and environmental safety (Vukics et al., 2002).

Stabilization of Peptide Conformations

- Biochemical Research: The compound has been used in the design of scaffolds, such as tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, to stabilize parallel turn conformations in short peptide sequences. This is crucial for biochemical research involving peptide structures (Bucci et al., 2018).

Synthesis of Chiral Compounds

- Chiral Synthesis: The synthesis of chiral (indol-2-yl)methanamines using similar compounds has been explored, demonstrating the importance of this class of compounds in producing highly enantiomerically pure substances, which are significant in medicinal chemistry (Lood et al., 2015).

Antimicrobial Activity

- Antimicrobial Applications: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been synthesized and shown to possess antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Vedavathi et al., 2017).

Development of Herbicides

- Agricultural Chemistry: Compounds derived from (tetrahydro-2H-thiopyran-4-yl)methanamine have been reported to exhibit phytotoxicity, suggesting their use in developing selective herbicides for agricultural applications (Schimansky-Geier et al., 2005).

Reagent Preparation in Organic Synthesis

- Organic Synthesis: The compound is used in the preparation of reagents for thiopyran introduction, indicating its utility in synthesizing thiopyran-containing compounds, which are important in various chemical synthesis processes (Ward et al., 2007).

Bone Formation Research

- Biomedical Research: Derivatives of (tetrahydro-2H-thiopyran-4-yl)methanamine have been identified as beta-catenin agonists, which are crucial in bone formation research. This indicates the compound's potential in developing treatments for bone disorders (Pelletier et al., 2009).

Safety and Hazards

properties

IUPAC Name |

thian-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c7-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREBXEFIPXBLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640349 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tetrahydro-2H-thiopyran-4-YL)methanamine hydrochloride | |

CAS RN |

950603-21-1 |

Source

|

| Record name | 1-(Thian-4-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid](/img/structure/B1324975.png)